molecular formula C10H9BrN2O2 B1379967 2-(3-bromo-4-methoxyphenyl)-1H-imidazol-5-ol CAS No. 1368623-93-1

2-(3-bromo-4-methoxyphenyl)-1H-imidazol-5-ol

Cat. No. B1379967
CAS RN: 1368623-93-1
M. Wt: 269.09 g/mol
InChI Key: TYFNGDIQOMOJLC-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)-1H-imidazol-5-ol, or simply known as BMIM, is an organic compound that has been extensively studied in recent years due to its potential applications in various scientific research fields. BMIM is an imidazole derivative that is formed from the reaction of 3-bromo-4-methoxyphenol with 1H-imidazole-5-ol. This compound is known for its unique chemical structure and for its ability to form stable complexes with a variety of organic and inorganic molecules.

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

The bromo substituent on the aromatic ring makes this compound a suitable candidate for Suzuki-Miyaura cross-coupling reactions . This reaction is widely used to form carbon-carbon bonds and is valuable in the pharmaceutical industry for constructing carbon frameworks in drug molecules.

properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-1H-imidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-15-8-3-2-6(4-7(8)11)10-12-5-9(14)13-10/h2-5,14H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFNGDIQOMOJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=C(N2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromo-4-methoxyphenyl)-1H-imidazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-bromo-4-methoxyphenyl)-1H-imidazol-5-ol
Reactant of Route 2
2-(3-bromo-4-methoxyphenyl)-1H-imidazol-5-ol
Reactant of Route 3
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2-(3-bromo-4-methoxyphenyl)-1H-imidazol-5-ol
Reactant of Route 4
2-(3-bromo-4-methoxyphenyl)-1H-imidazol-5-ol
Reactant of Route 5
2-(3-bromo-4-methoxyphenyl)-1H-imidazol-5-ol
Reactant of Route 6
Reactant of Route 6
2-(3-bromo-4-methoxyphenyl)-1H-imidazol-5-ol

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